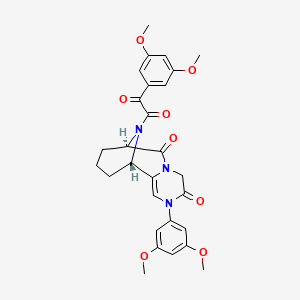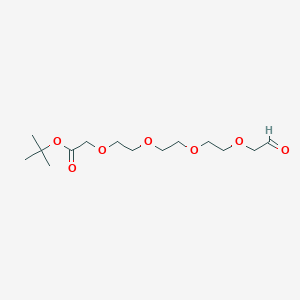
Ald-CH2-PEG4-CH2CO2tBu
Descripción general
Descripción
Ald-CH2-PEG4-CH2CO2tBu is a PEG linker with aldehyde and t-butyl moieties . It is commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates) . The t-butyl group can be removed under acidic conditions .
Molecular Structure Analysis
The molecular formula of Ald-CH2-PEG4-CH2CO2tBu is C14H26O7 . It has a molecular weight of 306.4 g/mol . The functional groups present in this compound are Aldehyde/CH2CO2-t-butyl ester .Physical And Chemical Properties Analysis
Ald-CH2-PEG4-CH2CO2tBu has a molecular weight of 306.4 g/mol . The compound is soluble in water, DMSO, DCM, and DMF .Aplicaciones Científicas De Investigación
Biomolecular Probes Labeling
Ald-CH2-PEG4-CH2CO2tBu has an aldehyde group that is reactive to hydrazide and aminooxy groups . These groups are commonly used in biomolecular probes for labeling . This makes it useful in the field of biochemistry for the study of various biological processes.
Crosslinking Carbonyls
The aldehyde group in Ald-CH2-PEG4-CH2CO2tBu is also used for crosslinking carbonyls . Carbonyls are present in oxidized carbohydrates . This application is particularly useful in the study of carbohydrate structures and functions.
Increasing Water Solubility
The hydrophilic PEG linker in Ald-CH2-PEG4-CH2CO2tBu increases the water solubility of the compound . This property is beneficial in various research fields where water solubility of compounds is a critical factor.
Drug Delivery
Ald-CH2-PEG4-CH2CO2tBu is used in the field of drug delivery . The PEG linker can be used to attach therapeutic agents, enhancing their stability and solubility, and potentially improving their pharmacokinetics.
Bio-conjugation
Ald-CH2-PEG4-CH2CO2tBu is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a NH2/Amine group linked through a linear PEG chain . This makes it useful in the creation of bio-conjugates for various research applications.
Acidic Conditions Studies
The t-butyl group in Ald-CH2-PEG4-CH2CO2tBu can be removed under acidic conditions . This property can be exploited in studies that involve pH changes or in environments with varying acidity levels.
Safety And Hazards
The safety data sheet for Ald-CH2-PEG4-CH2CO2tBu suggests that it is not classified as a hazard . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4H,5-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRXPHXGYRSYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-CH2-PEG4-CH2CO2tBu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





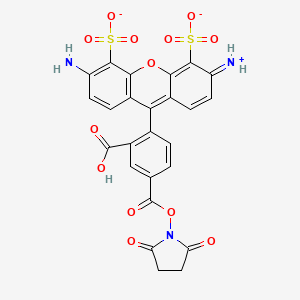
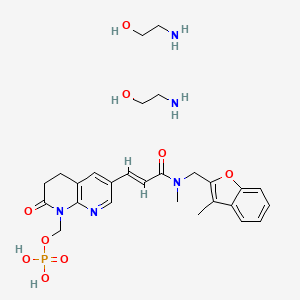



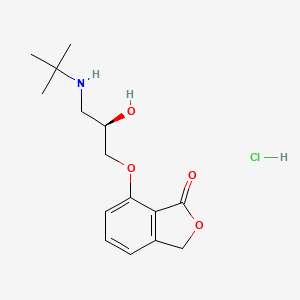
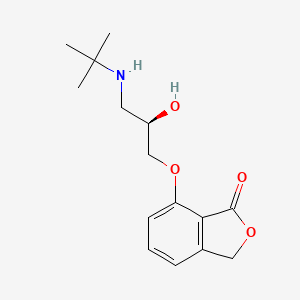
![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)
![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)
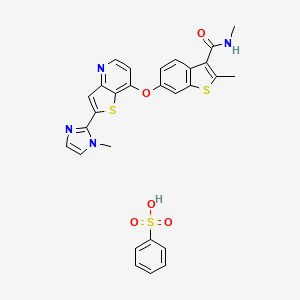
![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)
